molecular formula C4H4Na2O6 B8752118 Sodium D-tartrate CAS No. 109175-69-1

Sodium D-tartrate

Cat. No. B8752118
M. Wt: 194.05 g/mol
InChI Key: HELHAJAZNSDZJO-OTWIGTIJSA-L
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Patent
US04828993

Procedure details

A 12% sodium tartrate solution was reacted at 30° C. according to the invention with 10% sulfuric acid. 65 g Tartaric acid were obtained from 85 g of sodium tartrate. In addition, 62 g of sodium sulfate were produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+].S(=O)(=O)(O)O>>[C:8]([OH:10])(=[O:9])[CH:6]([CH:4]([C:1]([OH:3])=[O:2])[OH:5])[OH:7].[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+:11] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
Name
Type
product
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04828993

Procedure details

A 12% sodium tartrate solution was reacted at 30° C. according to the invention with 10% sulfuric acid. 65 g Tartaric acid were obtained from 85 g of sodium tartrate. In addition, 62 g of sodium sulfate were produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+].S(=O)(=O)(O)O>>[C:8]([OH:10])(=[O:9])[CH:6]([CH:4]([C:1]([OH:3])=[O:2])[OH:5])[OH:7].[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+:11] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
Name
Type
product
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04828993

Procedure details

A 12% sodium tartrate solution was reacted at 30° C. according to the invention with 10% sulfuric acid. 65 g Tartaric acid were obtained from 85 g of sodium tartrate. In addition, 62 g of sodium sulfate were produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+].S(=O)(=O)(O)O>>[C:8]([OH:10])(=[O:9])[CH:6]([CH:4]([C:1]([OH:3])=[O:2])[OH:5])[OH:7].[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Na+:11].[Na+:11] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
Name
Type
product
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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